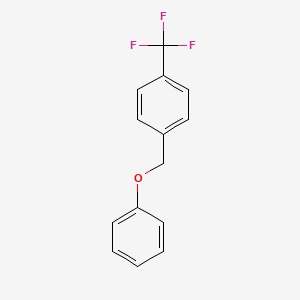
4-(Trifluoromethyl)benzylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)benzylphenyl ether is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylphenyl ether structure. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzylphenyl ether typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with phenol in the presence of a suitable catalyst. Common catalysts include strong acids or bases that facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)benzylphenyl ether undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the benzyl ether linkage, resulting in the formation of benzyl alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation agents, nitrating mixtures, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzylphenyl ethers.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)benzylphenyl ether has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)benzylphenyl ether involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with intracellular targets, potentially modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzyl ether linkage.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of the ether linkage.
Trifluoromethylbenzene: Contains the trifluoromethyl group on a benzene ring without additional functional groups.
Uniqueness: 4-(Trifluoromethyl)benzylphenyl ether stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the trifluoromethyl group and the benzyl ether linkage makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
19962-24-4 |
|---|---|
Molekularformel |
C14H11F3O |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
1-(phenoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
AETDEURBKWFVHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















